

A Technical Guide to Cyanuric Acid-¹³C₃: Properties and Applications

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Compound of Interest		
Compound Name:	Cyanuric acid-13C3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cyanuric acid-¹³C₃, an isotopically labeled form of cyanuric acid. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds in their work.

Core Physical and Chemical Data

Cyanuric acid-¹³C₃ is a white, odorless solid. As an isotopically labeled compound, its primary utility lies in its application as an internal standard for quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating its use as a tracer in metabolic flux analysis and other diagnostic applications.[1][2]

Quantitative Data Summary



Property	Value	Source
Molecular Formula	¹³ C ₃ H ₃ N ₃ O ₃	
Molecular Weight	132.05 g/mol	[3]
Appearance	White to off-white solid	[1]
Purity	>95% (HPLC)	[3]
Isotopic Purity	99%	[4]
Decomposition Temperature	Decomposes on heating above 320-350 °C	
Storage Temperature	+4°C	[3]

Note on Melting Point: A specific melting point for Cyanuric acid-¹³C₃ is not readily available in the literature. However, the unlabeled form of cyanuric acid decomposes at temperatures above 320°C.[5][6] The melting point of the ¹³C₃ isotopologue is expected to be virtually identical to that of the unlabeled compound, as isotopic substitution typically has a negligible effect on melting point.

Solubility Profile

Based on data for unlabeled cyanuric acid, the following solubility characteristics can be expected:

Solvent	Solubility
Water	Poorly soluble
Dimethylformamide (DMF)	7.2%
Dimethyl sulfoxide (DMSO)	17.4%
Cold Methanol, Ether, Acetone, Benzene, Chloroform	Insoluble
Hot Alcohols, Pyridine, Concentrated HCl	Soluble
Aqueous NaOH and KOH	Soluble



Source:[5]

Experimental Protocols Synthesis of Cyanuric Acid-13C3

A common method for the synthesis of Cyanuric acid-¹³C₃ involves the hydrolysis of ¹³C₃-labeled cyanuric chloride.[7] An alternative route is the thermal decomposition of ¹³C-labeled urea.[8]

Protocol via Hydrolysis of ¹³C₃-Cyanuric Chloride:

- Reaction Setup: Dissolve ¹³C₃-cyanuric chloride in an appropriate solvent, such as dioxane or acetone, in a reaction vessel equipped with a stirrer and a reflux condenser.
- Hydrolysis: Add acidified water to the solution. The reaction is typically carried out at an
 elevated temperature to facilitate the hydrolysis of the chloride groups to hydroxyl groups.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Product Isolation: Upon completion of the reaction, the product, Cyanuric acid-¹³C₃, will
 precipitate out of the solution. The precipitate is then collected by filtration.
- Purification: The collected solid is washed with a suitable solvent (e.g., cold water or acetone) to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization.
- Characterization: The final product should be characterized to confirm its identity and purity
 using analytical techniques such as Mass Spectrometry (to confirm the isotopic labeling) and
 NMR spectroscopy.

Determination of Melting/Decomposition Point

The melting point of a solid is a key physical property that can indicate its purity.[9] For compounds that decompose upon heating, the decomposition temperature range is reported.

Protocol using a Capillary Melting Point Apparatus:



- Sample Preparation: A small amount of the dry Cyanuric acid-¹³C₃ powder is packed into a capillary tube, which is sealed at one end.[10] The packed height of the sample should be approximately 1-2 mm.[10]
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[9][11]
- Rapid Determination (Optional): To determine the approximate melting range, the sample can be heated at a rapid rate (e.g., 10-20 °C/minute).
- Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to about 2°C/minute.
 [9]
- Observation and Recording: The temperature at which the first signs of melting (decomposition) are observed and the temperature at which the entire sample has turned to liquid (or fully decomposed) are recorded as the melting (or decomposition) range.[9][11]

Visualizations

Experimental Workflow: Cyanuric Acid-¹³C₃ as an Internal Standard in LC-MS Analysis

The following diagram illustrates the typical workflow for using Cyanuric acid-¹³C₃ as an internal standard in a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.



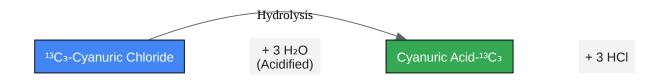
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Caption: Workflow for LC-MS analysis using an internal standard.



Synthesis Pathway from ¹³C₃-Cyanuric Chloride

This diagram outlines the chemical transformation involved in the synthesis of Cyanuric acid-¹³C₃ from ¹³C₃-Cyanuric Chloride.



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Caption: Synthesis of Cyanuric acid-13C3 via hydrolysis.

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